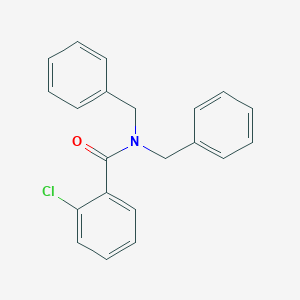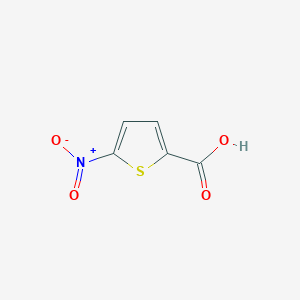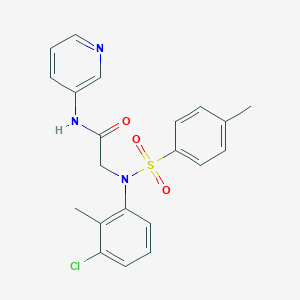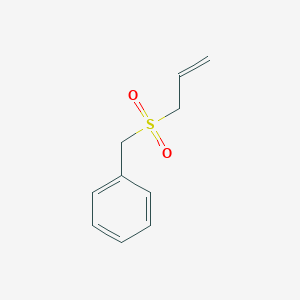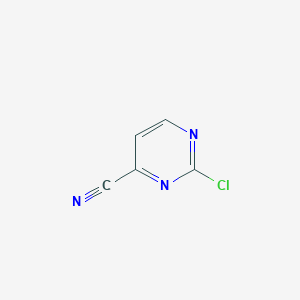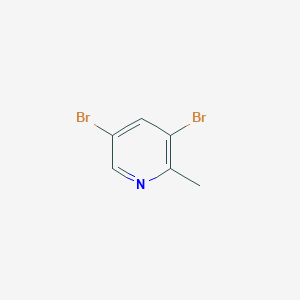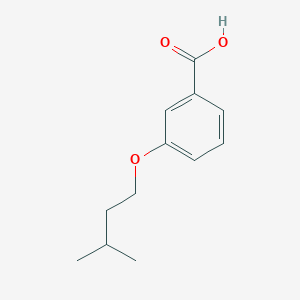
3-(3-methylbutoxy)benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “3-(3-methylbutoxy)benzoic Acid” involves the esterification of 3-methylbutanol and benzoic acid. It is used as an intermediate in the synthesis of pharmaceuticals and other compounds.
Molecular Structure Analysis
The molecular formula of “this compound” is C12H16O3 . The structure contains a benzoic acid moiety and a 3-methylbutoxy group attached to the benzene ring .
Wissenschaftliche Forschungsanwendungen
3-(3-methylbutoxy)benzoic Acid has been used in a variety of scientific research applications. It has been used as a model compound for studying the metabolism of benzoic acid and its derivatives. This compound has also been used in studies of the cytotoxicity and genotoxicity of carboxylic acid derivatives. In addition, it has been used in studies on the inhibition of enzymes, including the inhibition of cyclooxygenase-2 and the inhibition of monoamine oxidase. Finally, this compound has been used as a substrate for the synthesis of various compounds, such as bromo-3-methylbutoxybenzoic acid, which is used as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
Target of Action
This compound is structurally similar to benzoic acid, which is known to have antimicrobial properties . .
Mode of Action
The mode of action of 3-(3-methylbutoxy)benzoic Acid is not fully understood at this time. As a derivative of benzoic acid, it may share some of its properties. Benzoic acid is known to inhibit the growth of fungi and some bacteria by disrupting their internal pH balance . .
Biochemical Pathways
Benzoic acid, a structurally similar compound, is known to be involved in the shikimate pathway for the biosynthesis of phenolic acids . It’s also involved in the β-oxidative pathway . .
Pharmacokinetics
The molecular weight of this compound is 208.25364 , which may influence its absorption and distribution
Result of Action
Given its structural similarity to benzoic acid, it may have antimicrobial properties . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and presence of other compounds can affect the activity of this compound. For example, benzoic acid’s antimicrobial activity is known to be more effective at lower pH levels . .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(3-methylbutoxy)benzoic Acid in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available from chemical suppliers. In addition, this compound has been found to have a variety of biological activities, making it a useful tool for investigating the mechanism of action of various compounds. However, there are some limitations to the use of this compound in laboratory experiments. It is a relatively unstable compound, and is prone to hydrolysis under basic conditions. In addition, this compound has a relatively low solubility in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential therapeutic applications of 3-(3-methylbutoxy)benzoic Acid are an area of active research. Further studies are needed to investigate the mechanism of action of this compound in various biological systems. In addition, more research is needed to explore the potential therapeutic applications of this compound, including the treatment of inflammatory diseases, the modulation of ion channels, and the prevention of cancer. Finally, further studies are needed to investigate the potential toxicity of this compound and to develop safe and effective delivery systems for its use in clinical trials.
Synthesemethoden
3-(3-methylbutoxy)benzoic Acid can be synthesized in a two-step process. In the first step, benzoic acid is reacted with methylbutylchloride in the presence of an anhydrous solvent such as dichloromethane. This reaction produces 3-chloro-3-methylbutoxybenzoic acid as the major product. In the second step, the 3-chloro-3-methylbutoxybenzoic acid is reacted with sodium hydroxide in aqueous solution to yield this compound as the final product.
Eigenschaften
IUPAC Name |
3-(3-methylbutoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)6-7-15-11-5-3-4-10(8-11)12(13)14/h3-5,8-9H,6-7H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCWIVDRDZHCRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406531 |
Source


|
| Record name | 3-(3-methylbutoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128161-60-4 |
Source


|
| Record name | 3-(3-methylbutoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B180934.png)
![6-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B180935.png)
